molecular formula C11H16N2O2 B13209080 1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid

1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13209080
M. Wt: 208.26 g/mol
InChI Key: JGOPHAVZEQSTHV-UHFFFAOYSA-N
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Description

1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a carboxylic acid group and a 4-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylcyclohexanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the carboxylic acid group.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to active sites or facilitating transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylcyclohexyl)-1H-pyrazole-3-carboxylic acid
  • 1-(4-methylcyclohexyl)-1H-pyrazole-5-carboxylic acid
  • 1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide

Uniqueness

1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different biological activities and chemical properties compared to its isomers.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(4-methylcyclohexyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-8-2-4-10(5-3-8)13-7-9(6-12-13)11(14)15/h6-8,10H,2-5H2,1H3,(H,14,15)

InChI Key

JGOPHAVZEQSTHV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2C=C(C=N2)C(=O)O

Origin of Product

United States

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